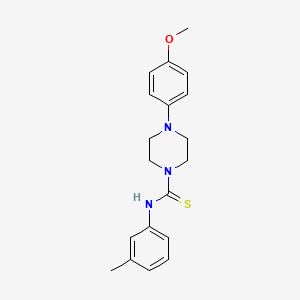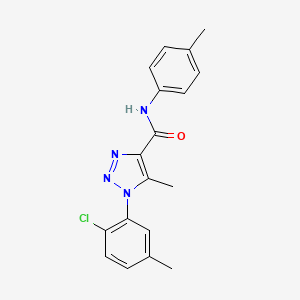
4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide, also known as MPPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPT belongs to the class of piperazine derivatives and has been shown to have an affinity for the serotonin transporter. In
作用机制
The mechanism of action of 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide involves its interaction with the serotonin transporter. 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide binds to the transporter and inhibits the reuptake of serotonin, which results in an increase in the levels of serotonin in the synaptic cleft. This increase in serotonin levels is believed to be responsible for the antidepressant and anxiolytic effects of 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide.
Biochemical and Physiological Effects
4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. In addition to increasing the levels of serotonin in the brain, 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been shown to increase the levels of dopamine and norepinephrine. 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has also been shown to have anxiolytic effects, which may be due to its ability to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis.
实验室实验的优点和局限性
One of the advantages of using 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide in lab experiments is its selectivity for the serotonin transporter. This selectivity allows for the specific modulation of serotonin levels in the brain, which can be useful for studying the role of serotonin in various physiological processes. However, one limitation of using 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide in lab experiments is its potential toxicity. 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide. One area of research is the development of new antidepressant and anxiolytic drugs based on the structure of 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide. Another area of research is the study of the potential neuroprotective effects of 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide. 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been shown to have antioxidant properties, which may be useful for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide and its potential applications in the treatment of drug addiction and withdrawal symptoms.
Conclusion
In conclusion, 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis method for 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide involves the reaction of 4-methoxyphenylpiperazine and 3-methylphenyl isothiocyanate. 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been studied for its potential use in the treatment of depression, anxiety disorders, and drug addiction. The mechanism of action of 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide involves its interaction with the serotonin transporter, which results in an increase in the levels of serotonin in the brain. 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has a number of biochemical and physiological effects, including the modulation of the HPA axis and the increase in dopamine and norepinephrine levels. While there are some limitations to the use of 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide in lab experiments, there are several future directions for research on this compound.
合成方法
The synthesis method for 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide involves the reaction of 4-methoxyphenylpiperazine and 3-methylphenyl isothiocyanate in the presence of a base. The reaction yields 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide as a white crystalline solid with a melting point of 205-207°C. The purity of 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide can be determined by high-performance liquid chromatography (HPLC) and its structure can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various areas of research. One of the most promising applications is in the treatment of depression and anxiety disorders. 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been shown to increase the levels of serotonin in the brain, which is a neurotransmitter that is known to regulate mood and emotions. Additionally, 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
属性
IUPAC Name |
4-(4-methoxyphenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-15-4-3-5-16(14-15)20-19(24)22-12-10-21(11-13-22)17-6-8-18(23-2)9-7-17/h3-9,14H,10-13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOVENVZHJTQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-naphthyloxy)ethyl]azepane](/img/structure/B5880892.png)
![N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide](/img/structure/B5880900.png)
![4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880910.png)
![N-[3-(4-bromophenyl)acryloyl]-2-hydroxybenzamide](/img/structure/B5880911.png)



![4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5880945.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5880953.png)


![2-(tert-butylthio)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole hydrochloride](/img/structure/B5880968.png)
![3-allyl-5-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B5880988.png)
![4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate](/img/structure/B5880996.png)